3-[({4-[3-(TRIFLUOROMETHYL)PHENYL]-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL}CARBONYL)AMINO]PROPANOIC ACID
Overview
Description
3-[({4-[3-(TRIFLUOROMETHYL)PHENYL]-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL}CARBONYL)AMINO]PROPANOIC ACID is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a cyclopentaquinoline core, and a beta-alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({4-[3-(TRIFLUOROMETHYL)PHENYL]-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL}CARBONYL)AMINO]PROPANOIC ACID typically involves multiple steps, starting with the preparation of the cyclopentaquinoline core. This can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[({4-[3-(TRIFLUOROMETHYL)PHENYL]-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL}CARBONYL)AMINO]PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, particularly in areas where trifluoromethylated compounds have shown promise.
Industry: Its properties might make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 3-[({4-[3-(TRIFLUOROMETHYL)PHENYL]-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL}CARBONYL)AMINO]PROPANOIC ACID exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or interacting with cellular membranes. The pathways involved might include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated quinolines and beta-alanine derivatives. Examples include:
Fluoroquinolones: Known for their antibacterial activity.
Trifluoromethylated anilines: Used in various chemical syntheses.
Uniqueness
What sets 3-[({4-[3-(TRIFLUOROMETHYL)PHENYL]-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-8-YL}CARBONYL)AMINO]PROPANOIC ACID apart is its combination of a trifluoromethyl group, a cyclopentaquinoline core, and a beta-alanine moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[[4-[3-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carbonyl]amino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2O3/c24-23(25,26)15-4-1-3-13(11-15)21-17-6-2-5-16(17)18-12-14(7-8-19(18)28-21)22(31)27-10-9-20(29)30/h1-5,7-8,11-12,16-17,21,28H,6,9-10H2,(H,27,31)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDVJUMMISFTBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)NCCC(=O)O)C4=CC(=CC=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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